molecular formula C18H13NO B12097671 9-(Pyridin-2-yl)-9h-fluoren-9-ol CAS No. 64436-62-0

9-(Pyridin-2-yl)-9h-fluoren-9-ol

Cat. No.: B12097671
CAS No.: 64436-62-0
M. Wt: 259.3 g/mol
InChI Key: YDXRPPDCHGHWMY-UHFFFAOYSA-N
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Description

9-(Pyridin-2-yl)-9h-fluoren-9-ol is a heterocyclic compound that features a pyridine ring attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Pyridin-2-yl)-9h-fluoren-9-ol typically involves the following steps:

    Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid derivative reacts with a halogenated fluorene compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

9-(Pyridin-2-yl)-9h-fluoren-9-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated fluorene derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 9-(Pyridin-2-yl)-9H-fluoren-9-one.

    Reduction: 9-(Pyridin-2-yl)-9H-fluorene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

9-(Pyridin-2-yl)-9h-fluoren-9-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 9-(Pyridin-2-yl)-9h-fluoren-9-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-(Pyridin-2-yl)-9H-carbazole: Similar structure but with a carbazole ring instead of a fluorene backbone.

    2-Phenylpyridine: Contains a pyridine ring attached to a phenyl group.

    1-Phenyl-1H-pyrazole: Features a pyrazole ring attached to a phenyl group.

Uniqueness

9-(Pyridin-2-yl)-9h-fluoren-9-ol is unique due to its combination of a pyridine ring and a fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry, where these properties can be leveraged for desired outcomes.

Properties

CAS No.

64436-62-0

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

9-pyridin-2-ylfluoren-9-ol

InChI

InChI=1S/C18H13NO/c20-18(17-11-5-6-12-19-17)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-12,20H

InChI Key

YDXRPPDCHGHWMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=CC=N4)O

Origin of Product

United States

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